N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride
Description
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
CAS No. |
2748301-27-9 |
|---|---|
Molecular Formula |
C21H26ClFN2O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-11-7-6-10-19(20)22)18-12-14-23(15-13-18)16-17-8-4-3-5-9-17;/h3-11,18H,2,12-16H2,1H3;1H |
InChI Key |
MYUPVCGIAVKPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzylpiperidin-4-amine Intermediate
The preparation of 1-benzylpiperidin-4-amine serves as a critical precursor. A widely adopted method involves reductive amination of 1-benzyl-4-piperidone. In a representative procedure, 1-benzyl-4-piperidone (10.0 g, 53.2 mmol) is dissolved in dichloroethane (DCE, 150 mL) under inert atmosphere. 2-Fluoroaniline (5.9 g, 53.2 mmol) and glacial acetic acid (3.2 mL) are added, followed by sodium triacetoxyborohydride (13.5 g, 63.8 mmol) in portions at 0°C. The mixture is stirred at room temperature for 48 hours, after which saturated sodium bicarbonate is added to quench excess reductant. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield 1-benzylpiperidin-4-amine as a pale-yellow oil (Yield: 82%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane (DCE) |
| Temperature | 0°C to room temperature |
| Reductant | Sodium triacetoxyborohydride |
| Yield | 82% |
Reductive Amination with 2-Fluorophenylamine
To introduce the 2-fluorophenyl moiety, a Schiff base intermediate is formed. 1-Benzylpiperidin-4-amine (8.5 g, 40.0 mmol) and 2-fluorobenzaldehyde (5.0 g, 40.0 mmol) are refluxed in toluene (100 mL) with molecular sieves for 6 hours. The resulting imine is reduced using lithium aluminum hydride (LAH, 3.8 g, 100 mmol) in tetrahydrofuran (THF) at 0°C, followed by cautious aqueous workup to yield N-(1-benzylpiperidin-4-yl)-2-fluoroaniline (Yield: 75%).
Characterization Data
- IR (KBr): 3273 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=N stretch).
- ¹H-NMR (500 MHz, DMSO-d₆): δ 7.33–7.27 (m, 5H, benzyl), 6.95–6.89 (m, 2H, fluorophenyl), 3.45 (s, 2H, CH₂-benzyl), 2.75 (d, J = 11.4 Hz, 2H, piperidine).
Propionylation to Form the Amide
The secondary amine undergoes propionylation to yield the target amide. N-(1-Benzylpiperidin-4-yl)-2-fluoroaniline (7.0 g, 21.3 mmol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0°C. Propionyl chloride (2.5 mL, 28.7 mmol) is added dropwise, followed by diisopropylethylamine (5.0 mL, 28.7 mmol). The reaction is stirred at room temperature for 4 hours, washed with 1M HCl, and purified via silica gel chromatography (PE/EA 3:1) to isolate N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide as a white solid (Yield: 78%).
Optimization Insights
- Coupling Agents: EDCI/HOBt systems improve yields to 85% compared to direct acyl chloride methods.
- Solvent Effects: DCM outperforms THF in minimizing byproducts.
Hydrochloride Salt Formation
The free base is converted to its monohydrochloride salt for enhanced stability. The amide (5.0 g, 12.5 mmol) is dissolved in ethyl acetate (50 mL), and HCl gas is bubbled through the solution until pH ≈ 2. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (Yield: 92%).
Salt Characterization
- Melting Point: 175–176°C (decomp.).
- HRMS (ESI): m/z 339.1866 [M+H]⁺ (Calcd for C₂₁H₂₄FN₂O: 339.1867).
Purification and Analytical Validation
Final purification employs recrystallization from ethanol/water (4:1) or column chromatography. Purity is validated via HPLC (C18 column, 97.62% purity).
Comparative Purification Methods
| Method | Purity | Yield |
|---|---|---|
| Silica Gel Chromatography | 97.62% | 70% |
| Recrystallization | 95.8% | 85% |
Scalability and Industrial Considerations
Large-scale synthesis (100 g batches) requires modified conditions:
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
In biological studies, this compound is investigated for its interactions with various biological targets, particularly sigma receptors and opioid receptors. The presence of fluorine enhances its biological activity and metabolic stability, making it a candidate for further research in neuropharmacology.
Medicine
The compound is being explored for potential therapeutic effects, including:
- Analgesic Properties : Its interaction with opioid receptors suggests it may be beneficial in pain management therapies.
- Neurological Applications : Potential use in treating conditions such as chronic pain and mood disorders due to its binding affinity for sigma receptors.
Structure-Activity Relationships (SAR)
Research on structure-activity relationships has shown that substitutions on the phenolic ring influence binding affinities at sigma receptors. Quantitative structure–activity relationship models have been employed to predict interactions and optimize compounds for therapeutic use.
Clinical Relevance
Given its promising receptor affinities, N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide has potential clinical applications in treating:
- Chronic pain
- Neurological disorders
Ongoing research aims to further elucidate the therapeutic profiles and mechanisms of action of this compound and its derivatives.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-(2-chlorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(2-methylphenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(2-bromophenyl)propionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for further research and development.
Biological Activity
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is a synthetic compound categorized within the class of piperidine derivatives. This compound is notable for its potential pharmacological applications, particularly in interactions with sigma receptors and opioid receptors. The presence of a fluorine atom in its structure is believed to enhance its biological activity and metabolic stability.
| Property | Value |
|---|---|
| CAS Number | 2748301-27-9 |
| Molecular Formula | C21H26ClFN2O |
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propanamide; hydrochloride |
| InChI Key | MYUPVCGIAVKPRW-UHFFFAOYSA-N |
The biological activity of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide involves its interaction with specific molecular targets, particularly sigma receptors. Research has indicated that compounds in this class exhibit high affinity for sigma1 receptors, which are implicated in various neurological processes and may play a role in the modulation of pain and mood disorders .
Sigma Receptor Affinity
Studies have demonstrated that this compound shows a significant binding affinity for sigma1 receptors, with Ki values indicating potent interaction:
- Ki for Sigma1 Receptors : 3.56 nM
- Ki for Sigma2 Receptors : 667 nM
These findings suggest that the compound may be utilized as a potential radiotracer in imaging studies due to its selective binding properties .
Pharmacological Implications
The pharmacological implications of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide extend to its potential as an opioid receptor ligand. Research indicates that derivatives of this compound could be beneficial in pain management therapies, given their ability to interact with opioid receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, it is essential to compare it with related compounds:
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-N-(2-chlorophenyl)propionamide | 3.90 | 240 |
| N-(1-benzylpiperidin-4-yl)-N-(2-methylphenyl)propionamide | Not reported | Not reported |
| N-(1-benzylpiperidin-4-yl)-N-(2-bromophenyl)propionamide | Not reported | Not reported |
The fluorine substitution appears to enhance binding affinity relative to other halogenated analogs, indicating that modifications to the aromatic ring can significantly impact biological activity.
Study on Structure-Activity Relationships (SAR)
A study focused on the synthesis and evaluation of various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide revealed that substitutions on the phenolic ring influenced binding affinities at sigma receptors. The research utilized quantitative structure–activity relationship (QSAR) models to predict interactions and optimize compounds for therapeutic use .
Clinical Relevance
Given the promising receptor affinities, there is potential for clinical applications in treating conditions such as:
- Chronic pain
- Neurological disorders
Ongoing research aims to further elucidate the therapeutic profiles of these compounds and their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
